Meridianin F

Description

Significance of Marine Natural Products in Scientific Discovery

The marine environment, with its vast biodiversity, represents a prolific source of novel chemical entities, many of which possess significant biological activities. frontiersin.orgresearchgate.net These marine natural products (MNPs) exhibit remarkable structural diversity, often unmatched by terrestrial sources, making them a focal point for drug discovery and biomedical research. nih.govnih.gov The unique and often extreme conditions of marine ecosystems have driven the evolution of organisms that produce a wide array of secondary metabolites. researchgate.net These compounds have shown potential as therapeutic agents for a range of human diseases, including cancer and infectious diseases. frontiersin.orgmdpi.com The exploration of MNPs continues to yield promising lead compounds for the development of new medicines, highlighting the critical importance of marine biodiversity in scientific innovation. mdpi.comvaia.com

Overview of Indole (B1671886) Alkaloids from Marine Sources

Among the diverse classes of marine natural products, indole alkaloids represent a particularly significant group. nih.govnih.gov These nitrogen-containing heterocyclic compounds are synthesized by a variety of marine organisms, including sponges, tunicates, and microorganisms. mdpi.commdpi.com Marine indole alkaloids display a broad spectrum of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.com Their unique structural features and potent bioactivities have established them as privileged scaffolds in medicinal chemistry and drug development. nih.govthieme-connect.com

Identification and Classification of the Meridianin Alkaloid Family

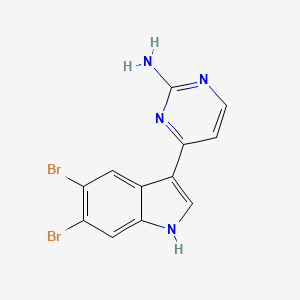

The meridianins are a family of indole alkaloids characterized by an indole core linked at the C-3 position to a 2-aminopyrimidine (B69317) ring. mdpi.comnih.gov This distinct structural motif is often adorned with bromine and/or hydroxyl groups on the indole framework. nih.gov

The initial discovery of the meridianin family, specifically meridianins A through E, was reported in 1998 by Palermo and coworkers, who isolated them from the Antarctic tunicate Aplidium meridianum. mdpi.comnih.gov Later, in 2007, a re-examination of the crude extracts from the same organism using tandem mass spectrometry led to the identification of two additional members of the family: Meridianin F and Meridianin G. mdpi.comsemanticscholar.org

The primary natural sources of meridianin alkaloids are marine tunicates of the Aplidium and Synoicum genera, found in the Antarctic region. nih.govunimi.it Specifically, meridianins have been isolated from Aplidium meridianum, Aplidium falklandicum, and Synoicum sp. nih.gov These organisms produce a range of meridianin congeners, each with a unique substitution pattern on the indole ring.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8Br2N4 |

|---|---|

Molecular Weight |

368.03 g/mol |

IUPAC Name |

4-(5,6-dibromo-1H-indol-3-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C12H8Br2N4/c13-8-3-6-7(5-17-11(6)4-9(8)14)10-1-2-16-12(15)18-10/h1-5,17H,(H2,15,16,18) |

InChI Key |

BYGIRSJUNICQIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1C2=CNC3=CC(=C(C=C32)Br)Br)N |

Synonyms |

meridianin F |

Origin of Product |

United States |

Biosynthetic Pathways and Chemical Ecology of Meridianins

Putative Biosynthetic Routes

The complete biosynthetic pathway for the meridianin family, including Meridianin F, has not yet been fully elucidated. However, based on their chemical structure, a putative pathway can be proposed. The core of these molecules consists of an indole (B1671886) ring and a 2-aminopyrimidine (B69317) moiety. ijpsjournal.com

It is widely hypothesized that the indole portion originates from the amino acid tryptophan, a common precursor for indole alkaloids in many organisms. researchgate.net The formation of this compound involves the specific dibromination of this indole core at the C-5 and C-6 positions. This halogenation step is likely catalyzed by a bromoperoxidase enzyme, which is common in marine organisms and utilizes bromide from seawater.

The 2-aminopyrimidine unit is then coupled to the C-3 position of the indole. The aplicyanins, which are reduced forms of meridianins featuring a tetrahydropyrimidyl-indole structure, are considered potential biogenetic precursors to the meridianins. mdpi.com The final steps in the biosynthesis would therefore likely involve the oxidation of an aplicyanin-like precursor to form the aromatic 2-aminopyrimidine ring characteristic of the meridianin family.

Role of Associated Microbes in Meridianin Production

There is significant scientific discussion regarding the true biosynthetic origin of meridianins, with mounting evidence suggesting that symbiotic microorganisms, rather than the tunicates themselves, are the actual producers. mdpi.comufc.br This phenomenon, where a host organism sequesters and utilizes metabolites produced by its symbionts, is common in marine invertebrates. mdpi.comresearchgate.net

While the specific microbe responsible for this compound production has not been definitively identified, the hypothesis is supported by several lines of evidence from related systems. For instance, other complex bioactive compounds from tunicates, such as the anticancer agent trabectedin (B1682994) (ET-743) from Ecteinascidia turbinata, have been traced back to a bacterial symbiont, Candidatus Endoecteinascidia frumentensis. mdpi.comumich.edu Similarly, didemnins, first isolated from the tunicate Trididemnum solidum, are now known to be produced by associated bacteria like Tistrella mobilis. mdpi.com

It is thought that meridianins isolated from Aplidium and Synoicum species may also originate from their symbiotic microbes. mdpi.com The tunicate likely provides a protected environment for the microbes, and in return, sequesters the produced alkaloids for its own ecological advantage, primarily for chemical defense. ufc.brnih.gov

Ecological Functions and Intermediary Roles of Meridianins in Marine Ecosystems

Meridianins serve critical functions in mediating interactions between the host tunicate and other organisms, playing a key role in structuring Antarctic benthic communities. rsc.org These compounds are considered multifunctional, providing defense against both predators and microbial fouling. mdpi.comnih.gov

One of the most well-documented ecological roles of meridianins is as a potent chemical defense against predation. mdpi.com In the Antarctic, where fish predation pressure is reduced, invertebrate predators like sea stars and amphipods are major threats. rsc.org

Bioassays have demonstrated that ether extracts from Aplidium falklandicum, containing meridianins, exhibit remarkable feeding deterrence against the keystone sympatric sea star Odontaster validus. mdpi.comresearchgate.netresearchgate.net Further experiments using isolated meridianin mixtures confirmed that they are responsible for this protective effect, showing potent repellence at natural concentrations. mdpi.comresearchgate.net The meridianin mixture has also proven to be a highly effective feeding deterrent against the abundant omnivorous amphipod Cheirimedon femoratus. nih.govmdpi.comresearchgate.net The repellency of meridianins was found to be the highest among several classes of metabolites tested, underscoring their primary role in predation avoidance. nih.gov

The surfaces of marine organisms are prime real estate for colonization by bacteria and other microorganisms, a process known as biofouling. Many sessile invertebrates have evolved chemical defenses to prevent this. Meridianins contribute to this surface protection through their antimicrobial properties. mdpi.com

In addition to deterring macropredators, purified meridianin fractions have demonstrated potent inhibitory activity against sympatric marine bacteria. mdpi.comnih.govresearchgate.netdntb.gov.ua This antibacterial action helps keep the tunicate's surface clean, preventing the formation of biofilms that can lead to infection and attract larger fouling organisms. mdpi.comresearchgate.net This dual role as both a predator deterrent and an antifoulant showcases the multifunctional nature of meridianins as a comprehensive chemical defense strategy. mdpi.comnih.gov The antifouling potential of this class of compounds has also prompted further research into synthetic meridianin derivatives for activity against the larvae of fouling organisms like barnacles. researchgate.net

The potent chemical defenses provided by meridianins have effects that extend beyond the direct survival of the tunicate, influencing community structure and mediating trophic interactions. rsc.org By effectively deterring key predators like Odontaster validus, tunicates producing meridianins can act as a refuge for other organisms that might otherwise be consumed. nih.govubc.ca

This creation of a safe haven is an example of a trophic cascade, an indirect ecological effect that starts at the top of a food web and ripples downwards. researchgate.netplos.org The presence of chemically-defended tunicates can alter the foraging behavior of predators, allowing populations of other invertebrates and algae to thrive in their vicinity. These "keystone molecules" can thus have a disproportionately large impact on the local ecosystem, influencing the distribution and abundance of multiple species. nih.gov The ecological success of the tunicates themselves, bolstered by their microbial symbionts, and their subsequent influence on the surrounding community highlight the central role of meridianins in the functioning of Antarctic benthic ecosystems. mdpi.comresearchgate.net

Synthetic Strategies and Chemical Derivatization of Meridianin F and Analogs

Established Total Synthesis Methodologies for Meridianin F

Several distinct and effective total synthesis routes for this compound have been established, each with its own set of advantages and applications.

A concise and efficient one-pot synthesis of meridianins C, D, F, and G has been developed utilizing a palladium-catalyzed Masuda borylation-Suzuki coupling (MBSC) sequence. encyclopedia.pubnih.govresearchgate.netmendeley.com This methodology starts with N-protected 3-iodoindoles, which are subjected to a Masuda borylation with pinacolborane (HBpin). encyclopedia.pubnih.gov The resulting indolylboronic acid ester intermediate is then coupled with a suitable (di)azine halide, such as 4-chloropyrimidine-2-amine, in the same pot to furnish the meridianin scaffold. nih.gov This one-pot procedure is highly efficient as it avoids the isolation of the boronic acid ester intermediate. encyclopedia.pub The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. nih.gov The choice of protecting group on the indole (B1671886) nitrogen, such as Boc or tosyl, can influence the reaction outcome, with some conditions allowing for concomitant deprotection during the Suzuki coupling step. nih.gov

Table 1: Key Features of the Masuda Borylation-Suzuki Coupling Approach for this compound Synthesis

| Feature | Description |

| Reaction Type | One-pot, sequentially palladium-catalyzed |

| Key Steps | Masuda borylation followed by Suzuki coupling |

| Starting Materials | N-protected 3-iodoindoles, (di)azine halides |

| Reagents | Pinacolborane (HBpin), Palladium catalyst (e.g., Pd(PPh₃)₄), Base |

| Advantages | High efficiency, operational simplicity, avoids intermediate isolation |

Synthetic routes starting from indole-3-carbaldehyde derivatives offer a direct approach to this compound. mdpi.com In one such strategy, 5,6-dibromoindole-3-carbaldehyde is used as the starting material. mdpi.com The Vilsmeier-Haack reaction, using phosphorus oxychloride and dimethylformamide, is a common and highly efficient method for preparing indole-3-carboxaldehydes in high purity. ekb.egorgsyn.org The aldehyde can then be elaborated through several steps, often involving the formation of an enaminone, to access the meridianin core. mdpi.com This approach benefits from the ready availability of indole-3-carbaldehydes through established methods. ekb.eggoogle.com

The condensation of an enaminone with guanidine (B92328) is a widely employed and foundational strategy for constructing the 2-aminopyrimidine (B69317) ring of meridianins. mdpi.comarkat-usa.orgresearchgate.netsemanticscholar.org This method typically involves the initial preparation of a 3-acylindole, which is then reacted with a formamide (B127407) acetal, such as dimethylformamide dimethylacetal (DMF-DMA), to generate an enaminone intermediate. mdpi.comnih.gov This enaminone is a key precursor that readily undergoes cyclocondensation with guanidine or its salts (e.g., guanidine hydrochloride) to form the desired 2-aminopyrimidine ring system. mdpi.comarkat-usa.orgnih.gov This approach is versatile and has been successfully used for the synthesis of this compound and numerous analogs. mdpi.comnih.gov The reaction conditions are generally mild, and the modular nature of the synthesis allows for the introduction of various substituents on both the indole and pyrimidine (B1678525) rings. nih.gov

Table 2: General Steps in Enaminone Condensation for Meridianin Synthesis

| Step | Transformation | Key Reagents |

| 1 | Acylation of Indole | Acetyl chloride, Lewis acid (e.g., SnCl₄) |

| 2 | Enaminone Formation | Dimethylformamide dimethylacetal (DMF-DMA) |

| 3 | Cyclocondensation | Guanidine hydrochloride, Base |

Palladium-catalyzed cross-coupling reactions of indolylboronic acids with halogenated pyrimidines represent a powerful and direct method for the synthesis of meridianins. mdpi.comcapes.gov.brresearchgate.netmdpi.com In this approach, a suitably substituted 3-indolylboronic acid is coupled with a halopyrimidine, such as 2-amino-4-chloropyrimidine, in the presence of a palladium catalyst. capes.gov.br This Suzuki-Miyaura coupling reaction forms the C-C bond between the indole and pyrimidine rings in a single step. mdpi.commdpi.com The regioselectivity of the coupling can be controlled depending on the reaction conditions and the specific substrates used. capes.gov.br This methodology has been successfully applied to the synthesis of meridianin D and other analogs, demonstrating its utility in constructing the core meridianin structure. mdpi.comcapes.gov.br

The Bredereck protocol is a well-established and frequently utilized method for the synthesis of meridianins, including this compound. mdpi.comopenscienceonline.comarkat-usa.org This protocol is particularly effective for large-scale preparations. mdpi.com The synthesis typically begins with an appropriate indole, which is first N-protected and then acylated at the C-3 position. mdpi.com The resulting 3-acylindole is then treated with dimethylformamide dimethylacetal (DMF-DMA) to form a key enaminone intermediate. mdpi.commdpi.com The final step is the cyclization of this enaminone with guanidine, leading to the formation of the 2-aminopyrimidine ring and subsequent deprotection to yield the meridianin alkaloid. mdpi.com A variation of this route, starting from 5,6-dibromoindole-3-carbaldehyde, has been specifically used to achieve the total synthesis of this compound. mdpi.com

Carbonylative Alkynylation Strategies

A key approach to the synthesis of the meridianin core involves carbonylative alkynylation. In 2005, a concise synthesis of meridianins C, D, and G was reported, which laid the groundwork for later syntheses of other meridianin analogs. encyclopedia.pubmdpi.comnih.gov This strategy utilizes a palladium-catalyzed three-component reaction where tert-butoxycarbonyl (Boc)-protected indoles react with a protected acetylene (B1199291), such as TMS-protected acetylene (TMSA), to form TMS-alkynones. encyclopedia.pubmdpi.comrsc.org A subsequent cyclocondensation with guanidine leads to the formation of the 2-aminopyrimidine ring and concurrently cleaves the protecting groups to yield the meridianin scaffold. encyclopedia.pubmdpi.com This method has been adapted for the synthesis of this compound. encyclopedia.pubmdpi.com

A one-pot Masuda borylation-Suzuki coupling (MBSC) sequence has also been effectively used for the synthesis of meridianins C, D, F, and G. encyclopedia.pubmdpi.com This method involves the reaction of 3-iodo-N-protected indoles with pinacolyl borane (B79455) (HBpin), followed by a Suzuki coupling with an appropriate aminopyrimidine derivative without isolating the intermediate boronic acid ester. encyclopedia.pub

| Strategy | Key Reaction | Starting Material | Intermediate | Final Product(s) | Reference(s) |

| Müller Synthesis | Carbonylative Alkynylation | Boc-protected indoles | TMS-alkynones | Meridianins C, D, G | encyclopedia.pubmdpi.comrsc.org |

| Grainger Synthesis | Weinreb Amide/Alkynylation | Dibrominated methyl indole-3-carboxylate | Alkynone | This compound | encyclopedia.pubmdpi.com |

| Müller MBSC | Masuda Borylation-Suzuki Coupling | 3-Iodo-N-protected indoles | Boronic acid ester | Meridianins C, D, F, G | encyclopedia.pubmdpi.com |

Domino Amino-Palladation Reactions

A modified Cacchi-type protocol involving a catalytic domino amino-palladation reaction has been developed for the synthesis of meridianins C and G from readily available monocyclic precursors. encyclopedia.pubmdpi.com This four-step synthesis begins with a Sonogashira coupling of a 2-iodoaniline (B362364) and TMSA to produce a 2-alkynyl aniline. mdpi.comnih.gov This intermediate then undergoes N-mesylation to form an activated sulfonamide. mdpi.comnih.gov The subsequent reaction of this sulfonamide with N-Boc-protected 4-iodo-2-aminopyrimidine in a Cacchi-type domino reaction yields the protected meridianin precursor. mdpi.comnih.gov A final one-pot acid/base deprotection step furnishes the target meridianins. nih.gov This domino reaction has also been optimized for the synthesis of meriolin derivatives. mdpi.comacs.org

Thioacylation for Pyrimidine Ring Formation

An alternative and versatile method for constructing the meridianin framework involves the use of thioacylation to form the pyrimidine ring. tandfonline.comresearchgate.net This strategy hinges on the nucleophilicity of a monothio-1,3-diketone intermediate, which is generated by the thioacylation at the C-3 position of the indole ring. tandfonline.comresearchgate.net

The synthesis starts with an N-protected 3-acetylindole, which undergoes thioacylation with a dithioester to form a 1-(1H-indol-3-yl)-3-thioxopropan-1-one derivative. tandfonline.comresearchgate.net The key step is the cyclocondensation of this monothio-1,3-diketone with guanidine hydrochloride, which leads to the formation of the 2-aminopyrimidine ring and yields the substituted meridianin analog. tandfonline.comresearchgate.net This method offers the advantage of introducing substituents on the pyrimidine ring by choosing the appropriate dithioester early in the synthetic sequence. tandfonline.com

| Step | Description | Reactants | Product | Reference(s) |

| 1 | Thioacylation | N-protected 3-acetylindole, Dithioester | 1-(1H-indol-3-yl)-3-thioxopropan-1-one | tandfonline.comresearchgate.net |

| 2 | Cyclocondensation | 1-(1H-indol-3-yl)-3-thioxopropan-1-one, Guanidine hydrochloride | Substituted Meridianin Analog | tandfonline.comresearchgate.net |

Design and Synthesis of Meridianin Analogs and Hybrid Structures

The promising biological activities of meridianins have driven extensive efforts to design and synthesize analogs and hybrid molecules to explore structure-activity relationships and develop new therapeutic agents. nih.gov

Rational Design Principles for Structural Diversity

The rational design of meridianin analogs is often guided by the desire to create hybrid structures that combine the pharmacophoric elements of meridianins with other biologically active scaffolds, such as variolins or leucettamines. mdpi.comnih.govresearchgate.net Meriolins, for instance, are synthetic hybrids of variolin B and meridianins. mdpi.comresearchgate.net The design of these molecules involves functionalization at key positions, including the C-5 and N-1 positions of the (aza)indole core and on the pyrimidine ring itself, to generate a library of compounds for screening against various biological targets, particularly protein kinases. mdpi.comresearchgate.net

Another approach involves a structural hybridization strategy that incorporates the pyrimidine scaffold of meridianin E with the benzo[d] encyclopedia.pubmdpi.comdioxole moiety of Leucettamine B, connected by an amide linker. nih.gov This design aims to create novel kinase inhibitors with improved potency and selectivity. nih.gov Computational methods, such as molecular docking, are often employed to guide the design and predict the binding modes of these hybrid molecules within the ATP-binding sites of target kinases. nih.govnih.gov

Functionalization at Indole N1 and C-5 Positions

Functionalization at the N-1 and C-5 positions of the indole ring is a common strategy for creating structural diversity in meridianin analogs. mdpi.comresearchgate.net Modifications at the N-1 position often involve the introduction of various protecting groups or alkyl and sulfonyl moieties. researchgate.net For instance, N-protection with a benzenesulfonyl group has been used in the synthesis of meriolin derivatives. mdpi.com

The C-5 position of the indole or 7-azaindole (B17877) core is another key site for modification. mdpi.comresearchgate.net Suzuki coupling reactions are frequently employed to introduce a range of substituents at this position. mdpi.com Starting from a 5-bromo-7-azaindole, various boronic acids can be used to generate a library of C-5 functionalized 7-azaindoles, which can then be converted into meriolin derivatives. mdpi.comresearchgate.net This approach has been used to synthesize a series of N-1 and C-5 functionalized meridianin derivatives that have been evaluated for their antiviral, fungicidal, and kinase inhibitory activities. mdpi.com

| Position | Modification Strategy | Example Reactants | Purpose | Reference(s) |

| Indole N-1 | Alkylation, Sulfonylation | Benzenesulfonyl chloride | Introduce diversity, alter properties | mdpi.comresearchgate.net |

| Indole C-5 | Suzuki Coupling | 5-bromo-7-azaindole, Boronic acids | Introduce diverse functional groups | mdpi.comresearchgate.net |

Modifications of the 2-Aminopyrimidine Moiety

The 2-aminopyrimidine moiety is another critical component of the meridianin scaffold that has been targeted for modification to enhance biological activity and explore structure-activity relationships. mdpi.comresearchgate.net One strategy involves introducing substituents at the C-5 position of the pyrimidine ring. researchgate.net For example, new meridianin derivatives have been synthesized with various aryl groups at this position. researchgate.net

Another approach to modifying the 2-aminopyrimidine ring is to replace it with bioisosteric rings. researchgate.net In the design of some analogs, the 2-aminopyrimidine ring has been replaced with 5-aminopyrazole, pyrazolo[1,5-a]pyrimidine, and pyrazolo[3,4-b]pyridine rings. researchgate.net These modifications aim to alter the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets. researchgate.net Additionally, substitutions at the C-6 position of the 2-aminopyrimidine ring can be achieved by using substituted alkynes in the carbonylative alkynylation synthesis route. mdpi.comnih.gov

Hybrid Compound Synthesis (e.g., Meriolins)

The structural similarities between the marine-derived indole alkaloids, meridianins, and the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine-based variolins have inspired the rational design and synthesis of hybrid molecules known as meriolins. acs.orgmdpi.comaacrjournals.org These synthetic compounds, which typically feature a 3-(pyrimidin-4-yl)-7-azaindole core, were conceptualized to combine the structural features of meridianins and variolins to explore new chemical space for potent kinase inhibitors. acs.orgaacrjournals.orgresearchgate.net Meriolins have demonstrated significant potential, often exhibiting more potent and selective inhibitory activity against key cellular kinases, such as cyclin-dependent kinases (CDKs), compared to their parent natural products. mdpi.comaacrjournals.org

The development of meriolins as a distinct class of kinase inhibitors arose from the observation that both meridianins and variolins target these enzymes, albeit with different potency and selectivity profiles. aacrjournals.org The core idea was to create a hybrid structure that could potentially offer enhanced biological activity. aacrjournals.orgresearchgate.net The resulting meriolins are potent inhibitors of CDKs, particularly CDK2 and CDK9, and also show activity against other kinases like glycogen (B147801) synthase kinase-3 (GSK-3) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). acs.orgnih.gov

Several synthetic strategies have been developed to access the meriolin scaffold and a diverse library of its derivatives. These approaches allow for systematic modifications at various positions of the 7-azaindole and pyrimidine rings to establish structure-activity relationships (SAR). encyclopedia.pubmdpi.com

Key synthetic approaches include:

The Molina and Fresneda Strategy: An early synthesis of "meriolin 1" was achieved by extending a method originally developed for meridianins to the 7-azaindole system. The process begins with the Friedel-Crafts acylation of 7-azaindole with acetyl chloride. encyclopedia.pub Following N-protection, the resulting 3-acetyl-7-azaindole is treated with dimethylformamide dimethylacetal (DMF-DMA) to form a key enaminone intermediate. The final step involves a cyclocondensation reaction with guanidine to construct the 2-aminopyrimidine ring, affording the meriolin scaffold. encyclopedia.pubmdpi.com

The Joseph and Meijer Approach: This strategy focuses on the condensation of 3-formyl-7-azaindole derivatives with 2-aminopyrimidine building blocks. Modifications on the 7-azaindole core, such as the introduction of a chlorine atom at the C-5 position, allowed for the synthesis of various analogs. This approach also led to the serendipitous discovery of other derivatives through unexpected side reactions, such as the nucleophilic substitution of a chlorine substituent. encyclopedia.pub O-demethylation of methoxy-substituted meriolins using hydrobromic acid has also been employed to generate hydroxy-substituted analogs. encyclopedia.pub

The Müller Approach: A method initially used for meridianin synthesis was adapted for meriolins. This involves a Sonogashira coupling of a 3-iodo-N-Boc-7-azaindole with a terminal alkyne to produce an alkynone. encyclopedia.pubmdpi.com This intermediate is then cyclized with guanidine to form the desired 2-aminopyrimidine ring of the meriolin structure. encyclopedia.pubmdpi.com More recently, a one-pot Masuda borylation-Suzuki coupling (MBSC) sequence has been utilized for the efficient synthesis of novel meriolin congeners. nih.gov

The Singh and Malik Strategy: To generate a large library of meriolins for extensive SAR studies, a pragmatic approach was developed focusing on the functionalization of the 7-azaindole and pyrimidine moieties. Starting with 5-bromo-7-azaindole, Suzuki coupling reactions with various boronic acids were employed to introduce diverse substituents at the C-5 position of the azaindole core. encyclopedia.pubmdpi.com This method allows for significant structural diversification to probe the effects of different functional groups on kinase inhibitory activity. encyclopedia.pubmdpi.com

The synthetic efforts have yielded a wide range of meriolin analogs, and their biological evaluation has provided valuable insights into their mechanism of action. acs.org Studies have shown that the proapoptotic efficacy of meriolins correlates well with their ability to inhibit CDK2 and CDK9. acs.orgacs.orgnih.gov X-ray crystal structures of meriolins in complex with CDK2/cyclin A have revealed that they bind within the ATP-binding pocket of the kinase, but interestingly, in a different orientation compared to variolin B, providing a structural basis for their distinct activity profiles. acs.orgaacrjournals.orgacs.org

Research Findings on Meriolin Kinase Inhibition

The kinase inhibitory activities of a selection of meriolins, along with the parent compound variolin B for reference, have been evaluated against a panel of purified protein kinases. The results highlight the potent and, in some cases, selective nature of these hybrid compounds.

| Compound | CDK1/cyclin B (IC50, µM) | CDK2/cyclin A (IC50, µM) | CDK5/p25 (IC50, µM) | CDK9/cyclin T (IC50, µM) | GSK-3α/β (IC50, µM) | CK1δ/ε (IC50, µM) | DYRK1A (IC50, µM) |

|---|---|---|---|---|---|---|---|

| Meriolin 1 | 0.145 | 0.090 | 0.065 | 0.035 | 0.090 | >10 | 0.110 |

| Meriolin 2 | 0.088 | 0.060 | 0.040 | 0.025 | 0.035 | 1.8 | 0.040 |

| Meriolin 3 | 0.110 | 0.070 | 0.040 | 0.025 | 0.025 | 2.2 | 0.025 |

| Meriolin 4 | 0.085 | 0.055 | 0.040 | 0.025 | 0.045 | 0.7 | 0.040 |

| Meriolin 5 | 0.050 | 0.040 | 0.020 | 0.015 | 0.035 | 0.5 | 0.025 |

| Variolin B | 0.070 | 0.095 | 0.070 | 0.125 | 0.100 | 0.005 | >10 |

Data sourced from Meijer, L., et al. (2008). acs.org

These findings underscore the success of the hybrid strategy, demonstrating that meriolins are a promising class of compounds with potent antiproliferative and proapoptotic properties, largely driven by their effective inhibition of CDKs. acs.orgacs.org

Molecular Mechanisms and Biological Activities of Meridianin F and Its Derivatives

Protein Kinase Inhibitory Potencies

Meridianin F, a marine-derived indole (B1671886) alkaloid, and its derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes. mdpi.comnih.gov Dysregulation of these kinases is often implicated in the pathogenesis of numerous diseases, making them attractive therapeutic targets. mdpi.com

Meridianins have been identified as potent inhibitors of several cyclin-dependent kinases (CDKs). mdpi.comaacrjournals.org Specifically, they have shown inhibitory activity against CDK1/cyclin B and CDK5/p25. mdpi.comconicet.gov.ar The inhibitory potency of meridianin derivatives can be influenced by the substitution pattern on the indole ring. For instance, two bromine substitutions on the indole ring, as seen in this compound, can influence its inhibitory activity against CDKs. conicet.gov.ar

Derivatives of meridianins, known as meriolins, have been synthesized and exhibit enhanced selectivity and potency for CDKs, particularly CDK2 and CDK9. aacrjournals.orgresearchgate.net Meriolins effectively inhibit the phosphorylation of CDK1, CDK4, and CDK9 substrates within cells. aacrjournals.org For example, Meriolin 16 has been shown to prevent the CDK9-mediated phosphorylation of RNA polymerase II, a critical step in transcription initiation. researchgate.net The inhibition of CDK9 by meriolins can lead to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing cell death in cancer cells. aacrjournals.orgfrontiersin.org

The inhibitory action of these compounds is generally attributed to their ability to bind to the ATP-binding pocket of the kinases, although the precise binding orientation can vary between different derivatives like variolin B and meriolin 3. aacrjournals.orgacs.org

Table 1: Inhibition of Cyclin-Dependent Kinases by this compound and its Derivatives

| Compound/Derivative Family | Target Kinase(s) | Observed Effect |

|---|---|---|

| This compound | CDKs | Two bromine substitutions influence inhibitory activity. conicet.gov.ar |

| Meridianins (general) | CDK1/cyclin B, CDK5/p25 | Potent inhibitors. mdpi.comconicet.gov.ar |

| Meriolins | CDK1, CDK2, CDK4, CDK9 | Enhanced selectivity and potency, inhibit substrate phosphorylation. aacrjournals.orgresearchgate.net |

This table is for informational purposes only and is based on available research data.

This compound and its related compounds have been identified as modulators of Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase implicated in various cellular processes and diseases, including neurodegenerative disorders. mdpi.comfrontiersin.orgmdpi.com In vitro assays have confirmed that meridianins can inhibit the activity of GSK-3β. mdpi.comresearchgate.net Specifically, Meridianin B has been noted as a potent inhibitor of GSK-3β. mdpi.com

The inhibitory activity of meridianins against GSK-3β is influenced by the substitution pattern on the indole ring. mdpi.com For instance, this compound, which possesses two bromine atoms on the indole ring, is among the meridianins that actively inhibit GSK-3β. mdpi.com The mechanism of inhibition can be either ATP-competitive or non-ATP-competitive, indicating that these compounds can interact with the kinase in different ways to modulate its function. researchgate.netnih.gov

In vivo studies have further demonstrated the ability of meridianins to inhibit GSK-3β in the brain. frontiersin.orgnih.govmdpi.com Administration of meridianins has been shown to modulate GSK-3β activity in various brain regions, including the prefrontal cortex and hippocampus. nih.govmdpi.comdntb.gov.ua This inhibition is associated with downstream signaling changes, such as alterations in the Akt and PKA pathways. mdpi.comdntb.gov.ua The development of meridianin C derivatives has been pursued through structure-based design to create more potent GSK-3β inhibitors. researchgate.net

Meridianin C, a related compound to this compound, has demonstrated inhibitory activity against Pim-1 kinase with a reported IC₅₀ value of 1.0 μM. nih.govmdpi.com This finding has prompted the synthesis and evaluation of a series of meridianin C derivatives with modifications at the 3- and 5-positions of the indole ring. nih.govmdpi.com These derivatives have shown potent inhibitory properties against both Pim-1 and Pim-3 kinases. nih.govmdpi.com

Further research into the structure-activity relationship of meridianin derivatives has led to the development of novel compounds with significant Pim kinase inhibitory and antiproliferative activity. tandfonline.com For example, 3,5-disubstituted indole derivatives have been discovered as potent inhibitors of Pim-1, Pim-2, and Pim-3. thieme-connect.com The marine alkaloid meridianin C, specifically 4-(5-bromo-1H-indol-3-yl)pyrimidin-2-amine, was found to have an IC₅₀ value of 1.44 μM against PIM-1 kinase. rsc.org

This compound and its analogs have demonstrated a broad spectrum of inhibitory activity against several other kinase families, highlighting their potential as multi-targeted therapeutic agents.

DYRK and Clk Kinases: Meridianins have shown potent inhibitory activity against the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and cdc2-like kinase (Clk) families. mdpi.comnih.gov Specifically, meridianin derivatives have been developed as potent inhibitors of DYRK1A and CLK1. acs.org Some derivatives exhibit significant selectivity for DYRK1A/CLK1 over other kinases. acs.org The inhibitory potential of meridianins against DYRK1A has been explored through QSAR and pharmacophore modeling studies, which have helped to identify key structural features for potent inhibition. nih.govresearchgate.net N1-substituted and C-ring modified meridianin derivatives have been synthesized and evaluated as DYRK1A inhibitors, with some compounds showing neuroprotective effects. researchgate.net

PKA, PKG, and CK1: Meridianins have been identified as inhibitors of cAMP-dependent protein kinase (PKA), cGMP-dependent protein kinase (PKG), and casein kinase 1 (CK1). mdpi.comconicet.gov.ar In vitro studies have shown that meridianins can inhibit these kinases in the low micromolar range. mdpi.comconicet.gov.ar For instance, meridianin E was found to be a sensitive inhibitor of PKA and CK1. conicet.gov.ar The structure-activity relationship suggests that substitutions on the indole ring influence the inhibitory potency against these kinases. conicet.gov.ar In vivo studies have also shown that meridianin administration can lead to increased PKA activity in the prefrontal cortex. mdpi.com

JAK/STAT3 Kinases: While natural meridianins (A, C, D, and G) displayed weak inhibition of cancer cell growth in JAK/STAT3 overactivated cell lines, novel synthetic meridianin derivatives have shown significantly increased inhibitory activities. mdpi.com These derivatives represent promising leads for the development of novel inhibitors of the JAK/STAT3 signaling pathway. mdpi.com

Table 2: Inhibitory Activity of this compound and Derivatives against Various Kinases

| Kinase Family | Specific Kinase(s) | Compound/Derivative Family | Key Findings |

|---|---|---|---|

| DYRK | DYRK1A | Meridianin Derivatives | Potent and selective inhibitors. acs.orgresearchgate.net |

| Clk | CLK1 | Meridianin Derivatives | Potent inhibitors. acs.org |

| PKA | PKA | Meridianins | Inhibited in low micromolar range; in vivo activity modulation. mdpi.comconicet.gov.armdpi.com |

| PKG | PKG | Meridianins | Inhibited in low micromolar range. mdpi.comconicet.gov.ar |

| CK1 | CK1 | Meridianins | Inhibited in low micromolar range. mdpi.comconicet.gov.ar |

This table is for informational purposes only and is based on available research data.

The inhibitory action of meridianins on various protein kinases is often achieved through direct interaction with the ATP-binding site, classifying them as ATP-competitive inhibitors. researchgate.netmdpi.com This mechanism involves the meridianin molecule occupying the same pocket on the kinase that ATP would normally bind to, thereby preventing the phosphorylation of substrate proteins. mdpi.com The primary amine of the pyrimidine (B1678525) ring and the hydroxyl group of the indole in meridianin structures are hypothesized to act as hydrogen bond donors, while a nitrogen atom in the pyrimidine ring can act as a hydrogen bond acceptor, facilitating this interaction. conicet.gov.ar

However, research has also revealed that meridianins can exhibit non-ATP-competitive inhibition. researchgate.netnih.gov This indicates that they can bind to sites on the kinase other than the ATP-binding pocket, known as allosteric sites. acs.org Binding to these allosteric sites can induce conformational changes in the kinase, leading to a reduction in its catalytic activity. acs.org The ability of meridianins to act as both ATP-competitive and non-ATP-competitive inhibitors of GSK3β has been demonstrated, suggesting a versatile mechanism of action that could be advantageous in overcoming resistance mechanisms associated with single-target inhibitors. researchgate.netnih.gov In silico docking studies have been employed to predict and analyze the binding modes of meridianin derivatives within the active sites of various kinases, providing insights into the structural basis for their inhibitory activity and selectivity. mdpi.comnih.gov

Activity against DYRK, Clks, PKA, PKG, CK1, and JAK/STAT3 Kinases

Cellular Responses and Pharmacological Effects (in vitro and non-human in vivo)

The protein kinase inhibitory activities of this compound and its derivatives translate into a range of cellular responses and pharmacological effects observed in both in vitro cell cultures and non-human in vivo models.

In vitro, meridianins have demonstrated antiproliferative effects on various cancer cell lines. nih.govresearchgate.net For example, meridianin A has shown cytotoxic activity against the A549 lung cancer cell line, while meridianin D exhibited weak antiproliferative activities against several tumor cell lines. nih.gov The antiproliferative effects are often linked to the induction of apoptosis (programmed cell death). mdpi.com Meriolins, derivatives of meridianins, are particularly potent in this regard, inducing apoptosis in human tumor cell cultures, which is associated with the downregulation of the survival factor Mcl-1, release of cytochrome c, and activation of caspases. aacrjournals.org

In the context of neuronal cells, meridianins have shown the ability to induce structural neuronal plasticity in primary cortical neurons in vitro. mdpi.com Furthermore, they have demonstrated neuroprotective effects against glutamate-induced neurotoxicity in human neuroblastoma SH-SY5Y cells. researchgate.net

Non-human in vivo studies have further highlighted the pharmacological potential of meridianins. In a mouse model of Alzheimer's disease, administration of meridianins was shown to ameliorate cognitive deficits and neuroinflammatory processes. mdpi.com They have also been observed to inhibit GSK3β in the brains of living mice, which is a key target in neurodegenerative diseases. frontiersin.orgmdpi.com In a mouse model of depression induced by chronic stress, chronic treatment with meridianins resulted in beneficial effects and improved behavioral alterations. nih.govdntb.gov.ua In mouse xenograft models, meriolin 3 demonstrated potent inhibition of tumor growth in both Ewing's sarcoma and colorectal carcinoma. aacrjournals.org

Antiproliferative Activities in Various Cancer Cell Lines

Meridianin alkaloids have demonstrated notable antiproliferative effects across a range of cancer cell lines, primarily attributed to their kinase inhibitory properties. conicet.gov.ar While specific cytotoxic data for this compound is not extensively detailed in the reviewed literature, studies on its structural isomers and derivatives provide significant insight into the family's anticancer potential.

For instance, Meridianin E has been shown to be the most active inhibitor against multiple kinases, and all brominated meridianins (B-F) exhibit cytotoxic activity in the low micromolar range. conicet.gov.ar These compounds were found to be more cytotoxic to tumor cell lines than to normal fibroblast cell lines. conicet.gov.ar The antiproliferative action of meridianins appears to correlate with their ability to inhibit cAMP-dependent and cGMP-dependent protein kinases. conicet.gov.ar

Derivatives of related meridianins have shown specific activities. A hybrid molecule based on Meridianin E showed significant growth inhibition against leukemia (SR) and renal cancer (RXF 393) cell lines. nih.gov Furthermore, other indolyl derivatives have been tested against human ovarian adenocarcinoma (SK-OV-3), breast adenocarcinoma (MCF-7), and cervix adenocarcinoma (HeLa) cells, with some compounds exhibiting IC50 values in the low micromolar range, from 4.1 to 13.4 µM. chapman.eduuri.edu

Table 1: Antiproliferative Activity of Selected Meridianin Derivatives and Related Compounds

Compound Cancer Cell Line Activity Type IC50 (µM) Reference Meridianin A Various Cytotoxicity No activity frontiersin.org Meridianin B NT2 (Human Teratocarcinoma) Cytotoxicity ~10 µM frontiersin.org Meridianin E NT2 (Human Teratocarcinoma) Cytotoxicity ~10 µM frontiersin.org Indolylnicotinonitrile 15a HeLa, SK-OV-3, MCF-7 Antiproliferative 4.1 - 13.4 [15, 23] Indolylnicotinonitrile 15b HeLa, SK-OV-3, MCF-7 Antiproliferative 6.5 - 8.1 [15, 23] Indolylnicotinonitrile 15d HeLa, SK-OV-3, MCF-7 Antiproliferative 5.9 - 7.1 [15, 23] Indolylnicotinonitrile 15e HeLa, SK-OV-3, MCF-7 Antiproliferative 5.8 - 8.8 [15, 23]

Induction of Apoptosis Pathways

The cytotoxic effects of meridianin-related compounds are closely linked to their ability to induce programmed cell death, or apoptosis. Research on meriolins, which are derivatives of the variolin and meridianin families, and specific meridianin derivatives has elucidated the underlying molecular mechanisms. researchgate.net

Studies on a meridianin C derivative demonstrated potent pro-apoptotic effects in human acute myeloid leukemia (MV4-11) cells. spandidos-publications.comspandidos-publications.com This activity was characterized by nuclear DNA fragmentation and cleavage of poly(ADP-ribose) polymerase (PARP). spandidos-publications.comspandidos-publications.com The mechanism was shown to proceed via the intrinsic mitochondrial pathway, evidenced by the activation of caspase-9 and caspase-3, without affecting the expression of death receptors DR-4 or DR-5, which are involved in the extrinsic pathway. spandidos-publications.comspandidos-publications.com The process also involved the downregulation of anti-apoptotic proteins like Mcl-1 and XIAP, and the generation of a cleaved form of Bcl-2. spandidos-publications.comspandidos-publications.com The critical role of caspases was confirmed as a pan-caspase inhibitor significantly attenuated the induced apoptosis. spandidos-publications.comspandidos-publications.com

Similarly, meriolin derivatives have been shown to directly activate the mitochondrial apoptosis pathway, requiring caspase-9 and Apaf-1 as key mediators. researchgate.net This induction of apoptosis was observed even in cancer cells overexpressing the anti-apoptotic protein Bcl-2, suggesting a robust mechanism for overcoming resistance to cell death. researchgate.net While these findings detail the apoptotic mechanisms for closely related compounds, specific studies on the apoptosis-inducing capabilities of this compound itself are not prominently featured in the available literature.

Biofilm Inhibition Activities

Bacterial biofilms contribute significantly to antibiotic tolerance and persistent infections. mdpi.comnih.gov Certain members of the meridianin family have emerged as potent inhibitors of biofilm formation. Research has particularly focused on Meridianin D and its analogues, which have shown efficacy against biofilms of both Gram-positive bacteria and mycobacteria. nih.govmdpi.com

In studies using Mycobacterium smegmatis, a model organism for M. tuberculosis, Meridianin D analogues were found to both inhibit the formation of biofilms and disperse pre-formed biofilms. mdpi.comnih.gov Analogues of Meridianin D also demonstrated biofilm inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Meridianin D itself showed an IC50 value of 87.4 µM for MRSA biofilm inhibition. nih.gov Structural modifications, such as the introduction of a 5-bromo substitution on the indole ring, significantly increased this activity, yielding an IC50 of 17.9 µM. nih.gov

Table 2: Biofilm Inhibition Activity of Meridianin D and its Analogues

Compound Bacterial Strain Activity Type IC50 (µM) Reference Meridianin D (1) MRSA 43300 Biofilm Inhibition 87.4 ± 4.0 researchgate.net 5-bromo analogue (9a) MRSA 43300 Biofilm Inhibition 17.9 ± 2.2 researchgate.net Benzylated analogue (9b) MRSA 43300 Biofilm Inhibition 9.62 ± 1.4 researchgate.net 7-bromo analogue (9j) MRSA 43300 Biofilm Inhibition 99.8 ± 15.2 researchgate.net 4-bromo analogue (9k) MRSA 43300 Biofilm Inhibition >100 researchgate.net 2-AI analogue (26) M. smegmatis Biofilm Inhibition 7.5 ± 0.3

Antimalarial Activity against Plasmodium falciparum

Malaria, caused by parasites of the Plasmodium genus, remains a major global health threat, necessitating the discovery of new therapeutic agents. frontiersin.org Indole alkaloids, including the meridianins, have been identified as a promising class of compounds with antiplasmodial properties. nih.govmdpi.com

Several members of the meridianin family have demonstrated activity against Plasmodium falciparum, the deadliest species of the malaria parasite. mdpi.com For example, Meridianin A was reported to have potent antiplasmodial activity. nih.gov Meridianin G and its analogues have also been investigated as antimalarial agents. mdpi.comresearchgate.net Furthermore, synthetic derivatives have been developed and screened, with some showing promising activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. mdpi.com While the meridianin scaffold is clearly established as having antimalarial potential, specific IC50 values for this compound against P. falciparum are not specified in the reviewed scientific literature.

Antitubercular Activity against Mycobacterium Strains

Tuberculosis (TB), caused by Mycobacterium tuberculosis, poses a significant challenge to global health, particularly with the rise of multidrug-resistant (MDR) strains. mdpi.comfrontiersin.org The meridianin family of compounds represents a scaffold with demonstrated antitubercular potential. nih.govresearchgate.net

Initial reports on the antitubercular activity of this class showed that Meridianin C and Meridianin G were active against a sensitive strain (H37Rv) of M. tuberculosis. researchgate.net Subsequent research on C-ring modified analogues produced compounds with potent activity against the H37Rv strain, as well as against isoniazid-resistant and MDR clinical isolates. researchgate.net One such analogue exhibited a minimum inhibitory concentration (MIC) of 5.2 µM against the H37Rv strain. researchgate.net While these findings highlight the promise of the meridianin scaffold for developing new antitubercular agents, specific MIC values for this compound have not been reported in the surveyed literature.

Table 3: Antitubercular Activity of Selected Meridianin Derivatives

Compound Mycobacterium Strain MIC (µM) Reference Meridianin C M. tuberculosis H37Rv 111.1 nih.gov Meridianin G M. tuberculosis H37Rv 304.8 nih.gov C-ring modified analogue 12 M. tuberculosis H37Rv 5.2 nih.gov Analogue 11b M. tuberculosis H37Rv 23.4 nih.gov Analogue 11b M. tuberculosis INH-Resistant 187.7 nih.gov Analogue 12 M. tuberculosis INH-Resistant 5.2 nih.gov

General Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

Beyond their specific action against mycobacteria, meridianins and their derivatives possess a broader range of antimicrobial activities. nih.govnih.gov Reports on the antibacterial activity of these compounds have noted action against Staphylococcus aureus. nih.gov The ability of meridianin analogues to inhibit biofilm formation in MRSA further underscores their potential as antibacterial agents or adjuvants. nih.gov

The antimicrobial spectrum of this family extends to fungi and viruses. Specifically, Meridianin C and some of its derivatives have displayed antifungal activity against Cryptococcus neoformans. Additionally, Meridianin C has been reported to exhibit excellent activity against the tobacco mosaic virus, suggesting potential applications in agriculture. While the meridianin class shows a diverse antimicrobial profile, detailed studies on the specific antibacterial, antifungal, or antiviral properties of this compound are limited.

Antineurodegenerative Potential, including Alzheimer's Disease Models

Neurodegenerative disorders such as Alzheimer's disease represent a significant area of unmet medical need. nih.gov The pathology of Alzheimer's is linked to the hyperphosphorylation of the tau protein, a process regulated by several protein kinases. nih.gov The meridianin family has been identified as potent inhibitors of many of these key kinases, including Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase 5 (CDK5), and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.govresearchgate.net

By inhibiting these kinases, meridianins could potentially prevent the aberrant phosphorylation of tau, a central event in the formation of neurofibrillary tangles, which are a hallmark of Alzheimer's disease. nih.govnih.gov This has positioned the meridianin scaffold as a promising starting point for the development of therapeutics for neurodegenerative conditions. nih.gov Notably, the synthesis of this compound has been specifically highlighted in the context of its potential activity related to Alzheimer's disease, suggesting it is a subject of interest in this therapeutic area. researchgate.net Furthermore, Meridianin A has shown binding affinity for central nervous system receptors, including serotonin (B10506) receptors, which could also be relevant to its neuroactive potential. nih.gov

Table 4: Compound Names Mentioned in the Article

Glucose Uptake Stimulatory Effects

The meridianin family of marine alkaloids, which includes this compound, has been identified for its potential biological activities, including the stimulation of glucose uptake. frontiersin.org While direct studies on this compound are limited in this context, research on its analogue, Meridianin C, and its derivatives provides significant insight into the capabilities of this compound class. As inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), meridianins are positioned to influence glucose metabolism. nih.govresearchgate.net The inhibition of GSK-3β is known to activate glycogen synthase, which can enhance glucose transport and uptake. nih.govresearchgate.net

Derivatives of Meridianin C have been synthesized and evaluated for their effect on glucose transport in HepG2 human liver cancer cells. researchgate.net This cell line is a common model for studying glucose metabolism. In these studies, several analogues demonstrated the ability to increase glucose uptake. For instance, two derivatives, a 2,6-difluorophenyl compound (B29) and a 2,6-dimethyl compound (B30), showed notable glucose uptake activity of 29% and 38%, respectively, at a concentration of 5 µM. researchgate.net Another related compound, a Meridianin C derivative modified on the indole moiety, was reported to have a moderate glucose uptake of 38%. nih.gov These findings underscore the potential of the meridianin scaffold as a basis for developing agents that can treat diabetes by stimulating glucose uptake. nih.govresearchgate.net

| Compound | Description | Cell Line | Glucose Uptake (%) | Concentration (µM) | Source |

|---|---|---|---|---|---|

| Meridianin C Derivative | Indole-based GSK-3β inhibitor | Not Specified | 38 | Not Specified | nih.gov |

| Compound B29 | 2,6-difluorophenyl derivative | HepG2 | 29 | 5 | researchgate.net |

| Compound B30 | 2,6-dimethyl derivative | HepG2 | 38 | 5 | researchgate.net |

Influence on Neuronal Plasticity and Synaptic Activity (e.g., PKA, PKC, CREB, GluR1 Signaling in specific brain regions)

Meridianins have demonstrated significant effects on key signaling pathways that regulate neuronal plasticity and synaptic activity. mdpi.commdpi.com These compounds are known kinase inhibitors, with in vitro studies showing that this compound and its relatives can inhibit Protein Kinase A (PKA) at low micromolar concentrations. conicet.gov.armdpi.com PKA is a crucial enzyme in synaptic plasticity; its activation can lead to the phosphorylation of various substrates, including the AMPA receptor subunit GluR1, which is a key process for inducing long-term potentiation (LTP), a cellular correlate of learning and memory. mdpi.comnih.govnih.gov

In vivo research has further elucidated the region-specific influence of meridianins on these pathways. mdpi.com In studies involving mice, meridianins administered into the brain were found to modulate the activity of PKA and Protein Kinase C (PKC), two central kinases in synaptic signaling. mdpi.comdntb.gov.ua Specifically, an increase in PKA activity was observed in the prefrontal cortex (PFC), while PKC activity was elevated in the hippocampus. mdpi.com This increased PKC activity in the hippocampus was linked to a significant downstream effect: the enhanced phosphorylation of the glutamate (B1630785) receptor subunit GluR1 at the serine 831 site (Ser831). nih.gov This specific phosphorylation event is known to be mediated by PKC and is associated with increased synaptic plasticity and LTP. nih.gov

The modulation of GluR1, a component of AMPA receptors which mediate the majority of fast excitatory neurotransmission in the brain, points to a direct influence of meridianins on synaptic function. nih.govgenecards.org Electrophysiological assessments confirmed that meridianin treatment led to an increased neuronal spike rate in the CA1 pyramidal cells of the hippocampus, supporting the biochemical findings of enhanced synaptic transmission. nih.gov

Interestingly, while PKA activity was increased in the PFC of meridianin-treated mice, this did not translate to a change in the phosphorylation of its well-known substrate, cAMP response element-binding protein (CREB), at the Ser133 site. mdpi.com CREB is a transcription factor vital for the long-term changes in gene expression required for memory consolidation. frontiersin.orgfrontiersin.org The lack of change in CREB phosphorylation in this context suggests a complex and potentially region-specific or pathway-specific action of meridianins. mdpi.com

| Signaling Molecule | Brain Region | Observed Effect | Downstream Consequence | Source |

|---|---|---|---|---|

| PKA | Prefrontal Cortex (PFC) | Increased activity (in vivo) | No change in pCREBSer133 | mdpi.com |

| PKA | General | Inhibition (in vitro) | Potent inhibitor at low µM range | conicet.gov.armdpi.com |

| PKC | Hippocampus | Increased activity | Increased pGluR1Ser831 | mdpi.comnih.gov |

| GluR1 | Hippocampus | Increased phosphorylation at Ser831 | Increased synaptic activity in CA1 | nih.gov |

| CREB | PFC & Hippocampus | No change in phosphorylation at Ser133 | Not applicable | mdpi.com |

Immunomodulatory Properties

The meridianin class of alkaloids is recognized for possessing immunomodulatory and anti-inflammatory activities. frontiersin.orgresearchgate.net These properties are thought to be linked to their function as kinase inhibitors. nih.gov A key target of meridianins is Glycogen Synthase Kinase 3β (GSK-3β), an enzyme that is also involved in inflammatory pathways. nih.govnih.gov By inhibiting GSK-3β, meridianins may exert anti-inflammatory effects, which is a critical component of immunomodulation. nih.gov

The anti-inflammatory potential of meridianins is consistent with the broader activities of indole alkaloids, which are known to have anti-inflammatory effects. researchgate.net For instance, some meridianin derivatives have shown the ability to down-regulate the JAK/STAT3 signaling pathway. nih.gov The STAT3 protein is a transcription factor that plays a pivotal role in mediating the response to various cytokines and growth factors, and its hyperactivation is linked to inflammatory processes and cancer. The ability to modulate this pathway highlights a mechanism through which meridianins could influence the immune system. nih.gov

While specific studies detailing the full spectrum of this compound's immunomodulatory actions are not yet available, the established activities of the meridianin family provide a strong basis for its potential in this area. Their role as inhibitors of key signaling kinases suggests they may influence immune cell function, cytokine production, and inflammatory responses. frontiersin.orgnih.gov

Mentioned Compounds

| Compound Name |

|---|

| Meridianin A |

| Meridianin B |

| Meridianin C |

| Meridianin D |

| Meridianin E |

| This compound |

| Meridianin G |

| Glycogen Synthase Kinase 3β (GSK-3β) |

| Protein Kinase A (PKA) |

| Protein Kinase C (PKC) |

| GluR1 (Glutamate Ionotropic Receptor AMPA Type Subunit 1) |

| cAMP response element-binding protein (CREB) |

| STAT3 |

Structural Determinants of Biological Activity

Structure-activity relationship (SAR) studies on meridianins have revealed that specific substitutions on the indole ring and the presence of the 2-aminopyrimidine (B69317) moiety are critical for their bioactivity.

Impact of Halogenation (e.g., Bromine Substituents)

The presence, number, and position of bromine atoms on the indole ring of meridianins significantly influence their inhibitory potency. nih.govnih.gov The unsubstituted meridianin G is only weakly inhibitory. However, the introduction of a single bromine atom at either the C-5 or C-6 position, as seen in meridianin C and D respectively, leads to a substantial increase in potency. nih.gov

Interestingly, the dibrominated this compound, with bromine atoms at both the C-5 and C-6 positions, shows improved potency compared to the unsubstituted meridianin G. nih.govmdpi.com However, its activity is somewhat reduced compared to the monobrominated analogs, meridianin C and D. nih.govnih.gov This suggests that while halogenation is beneficial, the specific substitution pattern is crucial for optimal activity. Furthermore, meridianin E, which possesses a bromine atom at the C-7 position and a hydroxyl group at the C-4 position, is among the most potent of the natural meridianins. nih.govresearchgate.net

Table 1: Impact of Bromination on the Biological Activity of Selected Meridianins This table summarizes the general observations on how bromine substitution affects the inhibitory potency of meridianins.

| Compound | Substitution Pattern | General Potency |

|---|---|---|

| Meridianin G | Unsubstituted indole ring | Weakly inhibitory nih.gov |

| Meridianin C | Monobrominated at C-5 | Considerable improvement in potency nih.gov |

| Meridianin D | Monobrominated at C-6 | Considerable improvement in potency nih.gov |

| This compound | Dibrominated at C-5 and C-6 | Improved potency relative to G, but decreased compared to C and D nih.govnih.gov |

| Meridianin E | Brominated at C-7, hydroxylated at C-4 | Most potent nih.govconicet.gov.ar |

Criticality of the 2-Aminopyrimidine Moiety

The 2-aminopyrimidine group attached to the C-3 position of the indole core is a key structural feature for the biological activity of meridianins. nih.gov This moiety is believed to play a crucial role in the interaction with target proteins, likely through hydrogen bonding. It is hypothesized that the primary amine of the pyrimidine and the nitrogen atoms within the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively, facilitating binding to the ATP-binding pocket of kinases. conicet.gov.ar The importance of this group is highlighted by the fact that shifting the 2-aminopyrimidine from the C-3 to the C-2 position of the indole ring results in inactivation of the compound as a kinase inhibitor. conicet.gov.ar

Effects of Indole Ring Substituents

Beyond halogenation, other substitutions on the indole ring also modulate the biological activity of meridianins. The presence of a hydroxyl group at the C-4 position, as seen in meridianin A, leads to a smaller but still significant improvement in potency compared to the unsubstituted meridianin G. nih.gov The combination of a hydroxyl group at C-4 and a bromine atom at C-7, found in meridianin E, results in the most potent inhibitory activity against several kinases. nih.govconicet.gov.ar

Furthermore, SAR studies on synthetic meridianin derivatives have explored a wider range of substituents. For instance, the introduction of various aryl groups at the C-5 position of the 2-aminopyrimidine ring has been investigated. acs.org Additionally, modifications at the N-1 position of the indole ring, such as the incorporation of isothiourea groups with varying alkyl chain lengths, have been shown to significantly enhance antitumor activity. mdpi.com These studies underscore the importance of the indole scaffold as a template for designing novel inhibitors and indicate that substitutions at multiple positions can be strategically employed to fine-tune the biological profile of these compounds. mdpi.com

Computational Chemistry and Molecular Modeling

Computational methods, including molecular docking and molecular dynamics simulations, have become indispensable tools for understanding the interactions between meridianins and their biological targets at an atomic level. wikipedia.org These techniques provide insights that complement experimental SAR data and guide the rational design of new derivatives.

Molecular Docking Analysis of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govopenaccessjournals.com For meridianins, docking studies have been instrumental in elucidating their binding mode within the ATP-binding pocket of various protein kinases. mdpi.commdpi.com These studies consistently show that meridianins act as ATP competitive inhibitors. mdpi.com

Docking analyses have revealed that meridianins can form key hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of kinases like GSK-3β, CK1δ, DYRK1A, and CLK1. mdpi.com For example, in GSK-3β, meridianins have been shown to interact with residues in the glycine-rich loop and the phosphate (B84403) pocket. mdpi.com Molecular docking of a series of meridianin C derivatives into the ATP-binding pocket of GSK-3β has helped to rationalize the observed inhibitory activities, with compounds showing higher docking scores generally exhibiting better kinase inhibition. nih.gov These computational models provide a structural basis for the observed SAR, explaining, for instance, why certain substitutions enhance or diminish activity.

Molecular Dynamics Simulations for Binding Site Analysis

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor complex, allowing for the study of the physical movements of atoms and molecules over time. nih.govuu.nl MD simulations of meridianin-kinase complexes have been used to assess the stability of the docked poses and to analyze the flexibility of the binding site. mdpi.commdpi.com

For instance, MD simulations have confirmed the binding modes of meridianins within the ATP cavity of GSK3β, showing that these interactions are stable over the simulation time. mdpi.comresearchgate.net By analyzing the root-mean-square fluctuation (RMSF) of the protein residues, these simulations can identify flexible regions of the binding pocket that may be important for ligand binding and selectivity. mdpi.com The binding energies calculated from MD simulations, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a more accurate estimation of binding affinity compared to docking scores alone. mdpi.com These dynamic studies have shown that this compound, for example, tends to exhibit higher binding energies compared to other meridianins in certain kinase targets. mdpi.com

Structure Activity Relationship Sar and Computational Studies of Meridianins

Computational Studies

Computational methods are pivotal in modern drug discovery, offering insights into molecular interactions that guide the synthesis and evaluation of new therapeutic agents. For meridianins, these in silico techniques have been instrumental in elucidating their mechanism of action and identifying potential biological targets.

Binding free energy calculations are computational methods used to predict the strength of the interaction between a ligand, such as Meridianin F, and its target protein. ambermd.orgcresset-group.com One of the popular methods for this is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. cresset-group.comnih.gov This method calculates the binding free energy by combining the molecular mechanics energies in the gas phase with solvation free energies. ambermd.orgnih.gov

In a notable study, the binding of this compound to Glycogen (B147801) Synthase Kinase 3β (GSK3β), a key enzyme implicated in various diseases including Alzheimer's, was investigated using molecular dynamics (MD) simulations followed by binding energy calculations. mdpi.com The study aimed to determine whether meridianins act as competitive or non-competitive inhibitors by calculating their binding energies to two different sites on the GSK3β enzyme: the ATP-binding cavity and a substrate-binding pocket. mdpi.comresearchgate.net

The results, summarized in the table below, indicated a strong preference for the ATP-binding cavity. mdpi.com Following molecular dynamics simulations, the calculated binding energy for this compound in the ATP cavity was significantly higher than in the substrate pocket, with a remarkable difference of approximately 18 kcal/mol. mdpi.com This substantial energy difference strongly suggests that this compound likely functions as an ATP-competitive inhibitor of GSK3β. mdpi.com The trend of preferential binding to the ATP cavity was observed for all meridianins studied, but the energy difference was most pronounced for this compound. mdpi.com

Calculated Binding Energies of this compound for GSK3β Binding Sites

| Compound | Binding Site | Binding Energy (kcal/mol) | Energy Difference (kcal/mol) |

|---|---|---|---|

| This compound | ATP Cavity | -40.8 | ~18 |

| Substrate Pocket | -22.8 |

In silico target profiling uses computational methods to predict the biological targets of a small molecule by comparing its chemical structure to libraries of compounds with known targets. nih.gov This approach is based on the principle that structurally similar molecules often bind to similar biological targets. nih.gov

For the meridianin family of compounds, in silico target profiling has been a key strategy to identify potential therapeutic applications. A significant target profiling study identified the indole (B1671886) alkaloids meridianins as possible inhibitors of Glycogen Synthase Kinase 3β (GSK3β). mdpi.comresearchgate.net GSK3β is a crucial enzyme involved in numerous cellular processes, and its dysregulation is linked to neurodegenerative disorders like Alzheimer's disease, diabetes, and some cancers. mdpi.com This computational prediction was subsequently validated through in vitro experiments, which confirmed the inhibitory potential of meridianins on GSK3β. mdpi.comresearchgate.net

Further computational studies and reviews have suggested that meridianins may act as potent inhibitors for a range of protein kinases. mdpi.com Besides GSK3β, other kinases implicated in the pathology of Alzheimer's disease have been identified as potential targets, including Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A), Casein Kinase 1 delta (CK1δ), and CDC-like kinase 1 (CLK1). mdpi.com The ability of meridianins to inhibit these kinases suggests their potential as therapeutic agents for neurodegenerative diseases. mdpi.comresearchgate.net

Potential Protein Kinase Targets of Meridianins Identified Through In Silico Studies

| Predicted Protein Target | Associated Disease/Process |

|---|---|

| Glycogen Synthase Kinase 3β (GSK3β) | Alzheimer's Disease, Cancer, Diabetes |

| Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) | Alzheimer's Disease, Down Syndrome |

| Casein Kinase 1 delta (CK1δ) | Alzheimer's Disease |

| CDC-like kinase 1 (CLK1) | Alzheimer's Disease |

| Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) | Cancer |

Analytical Methodologies in Meridianin Research

Extraction and Isolation Techniques from Biological Samples

The initial step in obtaining meridianin F involves its extraction from marine tunicates, such as those from the genus Aplidium. Several methods have been reported for the extraction of meridianins. nih.gov A common approach involves the maceration and extraction of the tunicate tissues with organic solvents.

One widely used method is the repeated extraction of the triturated tunicate with acetone. nih.govresearchgate.net This is followed by a solvent partitioning process, typically against diethyl ether and butanol, to separate compounds based on their polarity. nih.govresearchgate.net Another documented technique utilizes ethanol (B145695) for the extraction process. nih.govresearchgate.net A third method involves extracting the lyophilized tunicate material with a 1:1 mixture of dichloromethane (B109758) and methanol (B129727). The resulting extract then undergoes a partitioning process between hexane (B92381) and 95% aqueous methanol to remove nonpolar components. The aqueous methanol layer is further partitioned with ethyl acetate (B1210297) to isolate the desired compounds. nih.govresearchgate.net

To monitor the presence of meridianins in the extracts, thin-layer chromatography (TLC) is often employed. nih.gov For instance, using Merck Kieselgel plates with a chloroform/methanol (8:2) eluent, a characteristic yellowish UV-visible band at an Rf value of 0.63 appears after treatment with a ceric sulfate (B86663) spray, indicating the presence of meridianins. nih.gov

Chromatographic Purification Methods (e.g., Molecular Exclusion Chromatography, Silica (B1680970) Gel Chromatography, HPLC)

Following initial extraction, the crude extracts containing a mixture of meridianins and other metabolites undergo further purification using various chromatographic techniques. researchgate.net These methods are essential for isolating this compound in a pure form.

Molecular Exclusion Chromatography , often using Sephadex LH-20 with a chloroform/methanol (1:1) solvent system, is utilized to separate compounds based on their molecular size. nih.gov

Silica Gel Column Chromatography is a fundamental technique for the fractionation of the extract. nih.govmdpi.com Researchers employ different solvent systems, such as petroleum ether/diethyl ether gradients or methanol/water mixtures, to elute compounds of varying polarities. nih.gov Flash chromatography, a rapid form of silica gel chromatography, is also used for purification. mdpi.comunits.it For example, a solvent system of dichloromethane/methanol/ammonia (100:5:1) has been successfully used. mdpi.com

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase semi-preparative HPLC, is a high-resolution technique used to purify fractions that are found to be mixtures by ¹H-NMR analysis. nih.gov Analytical HPLC is also crucial for assessing the purity of the final compounds, with purity levels often required to be higher than 95% for biological evaluations. mdpi.comnih.gov

Table 1: Chromatographic Methods for this compound Purification

| Chromatographic Technique | Stationary Phase | Mobile Phase / Eluent | Purpose |

| Thin-Layer Chromatography (TLC) | Silica gel | Chloroform/Methanol (8:2) | Screening of extracts |

| Molecular Exclusion Chromatography | Sephadex LH-20 | Chloroform/Methanol (1:1) | Size-based separation |

| Silica Gel Column Chromatography | Silica gel | Petroleum Ether/Diethyl Ether gradient | Fractionation |

| Flash Chromatography | Silica gel 60 | Dichloromethane/Methanol/Ammonia (100:5:1) | Rapid purification |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Varies (e.g., Acetonitrile/Water gradients) | Final purification, Purity assessment |

Advanced Spectroscopic Methods for Structural Elucidation

The definitive structure of this compound is determined using a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. researchgate.netcapes.gov.brnih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.commdpi.com For example, the calculated mass for the protonated molecule of a this compound isomer, (C₁₂H₉⁷⁹BrN₄ + H)⁺, is 289.0088, with an observed mass of 289.0081. mdpi.com Tandem mass spectrometry (MS/MS) has also been instrumental in identifying new meridianins, including F and G, from crude extracts by analyzing fragmentation patterns. capes.gov.brnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules like this compound. nd.eduarxiv.org

¹H NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. Chemical shifts (δ) and coupling constants (J) are key parameters. For a this compound isomer, characteristic signals appear in the aromatic region, for instance: δ 6.46 (s, 2H), 7.00 (d, J = 5.3 Hz, 1H), 7.23 (dd, J = 8.5, 1.9 Hz, 1H), 7.62 (d, J = 1.8 Hz, 1H), 8.11 (d, J = 5.3 Hz, 1H), 8.23 (d, J = 2.9 Hz, 1H), 8.56 (d, J = 8.5 Hz, 1H), 11.78 (s, 1H). mdpi.com

¹³C NMR (Carbon NMR) reveals the number and types of carbon atoms (e.g., CH, CH₂, CH₃, quaternary carbons). For the same isomer, signals include: δ 105.2 (CH), 113.2 (Cquat), 113.3 (Cquat), 113.7 (CH), 124.5 (CH), 124.6 (CH), 127.0 (Cquat), 129.6 (CH), 135.7 (Cquat), 157.1 (CH), 162.2 (Cquat), 163.5 (Cquat). mdpi.com

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, ultimately piecing together the entire molecular structure. nd.edu

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies. nd.educhemohollic.com

Table 2: Spectroscopic Data for a this compound Isomer

| Technique | Method | Key Data and Observations |

| Mass Spectrometry | HRMS (ESI) | m/z [M+H]⁺ calcd: 289.0088, found: 289.0081 |

| ¹H NMR | 300 MHz, DMSO-d₆ | δ (ppm): 11.78 (s, 1H), 8.56 (d, 1H), 8.23 (d, 1H), 8.11 (d, 1H), 7.62 (d, 1H), 7.23 (dd, 1H), 7.00 (d, 1H), 6.46 (s, 2H) |

| ¹³C NMR | 75 MHz, DMSO-d₆ | δ (ppm): 163.5, 162.2, 157.1, 135.7, 129.6, 127.0, 124.6, 124.5, 113.7, 113.3, 113.2, 105.2 |

Analytical Techniques for Purity Assessment

Ensuring the purity of isolated or synthesized this compound is critical for accurate biological and pharmacological studies. mdpi.com The primary method for purity assessment is analytical High-Performance Liquid Chromatography (HPLC) . mdpi.comnih.govbeilstein-journals.org By developing a suitable chromatographic method, a single, sharp peak for the target compound should be observed, and its purity can be quantified by measuring the peak area relative to the total area of all peaks in the chromatogram. For biological testing, a purity of over 95% is generally required. mdpi.comnih.gov